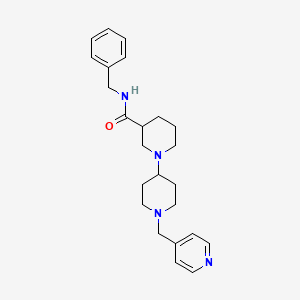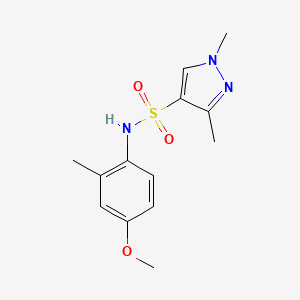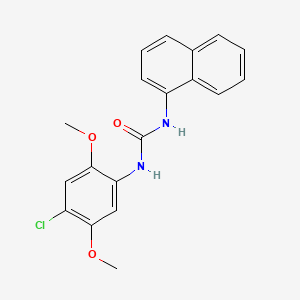
N-(4-tert-butylbenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylbenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine, commonly known as TCB-2, is a chemical compound that belongs to the family of phenethylamines. TCB-2 is a derivative of the hallucinogenic drug mescaline and has been studied for its potential use in scientific research.
科学的研究の応用
TCB-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. TCB-2 has been shown to bind to serotonin receptors in the brain, which are involved in the regulation of mood, cognition, and behavior. TCB-2 has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
作用機序
TCB-2 acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. TCB-2 binds to the receptor and activates it, which leads to an increase in the activity of certain neurotransmitters in the brain. This increase in neurotransmitter activity is thought to be responsible for the hallucinogenic effects of TCB-2.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCB-2 are not well understood. However, studies have shown that TCB-2 can cause hallucinations, altered perceptions of time and space, and changes in mood and cognition. TCB-2 has also been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.
実験室実験の利点と制限
TCB-2 has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the role of this receptor in the brain. TCB-2 is also relatively stable and can be stored for long periods of time. However, TCB-2 is a controlled substance and can only be used in lab experiments with the appropriate permits and licenses.
将来の方向性
There are several future directions for research on TCB-2. One area of interest is the potential use of TCB-2 in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new compounds that are similar to TCB-2 but have improved pharmacological properties. Finally, there is a need for further research on the biochemical and physiological effects of TCB-2, particularly in relation to its potential use in scientific research.
合成法
The synthesis of TCB-2 involves the condensation of 4-tert-butylbenzaldehyde and 2-chlorobenzylamine to form N-(4-tert-butylbenzylidene)-2-chlorobenzylamine. This intermediate compound is then reacted with piperazine to produce TCB-2. The synthesis of TCB-2 is a complex process that requires specialized equipment and expertise.
特性
IUPAC Name |
1-(4-tert-butylphenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3/c1-22(2,3)20-10-8-18(9-11-20)16-24-26-14-12-25(13-15-26)17-19-6-4-5-7-21(19)23/h4-11,16H,12-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBOQOBAWLSSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099284.png)
![rel-(3aS,6aS)-1-[(3,4-dimethoxyphenyl)sulfonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B6099286.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6099294.png)
![1-[1-(2-adamantyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6099300.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)



![N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]](/img/structure/B6099327.png)
![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)

![[1-[4-(benzyloxy)-3-methoxybenzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6099342.png)
![3-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6099346.png)
![1-(2-ethoxyphenyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6099350.png)